

Pharmacological profile of 4-Methyl-4-phenylpiperidine HCl

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Compound of Interest

Compound Name: 4-Methyl-4-phenylpiperidine
hydrochloride

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An In-Depth Technical Guide to the Pharmacological Profile of 4-Methyl-4-phenylpiperidine HCl

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of centrally active therapeutic agents, most notably opioids and neuroleptics.[1][2] This technical guide provides a comprehensive pharmacological profile of 4-Methyl-4-phenylpiperidine HCl, a specific derivative within this important class. By leveraging structure-activity relationship (SAR) data from closely related analogs, this document elucidates the compound's predicted mechanisms of action, pharmacokinetic and pharmacodynamic properties, and toxicological considerations. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols to facilitate further investigation into this and similar molecules. We will explore its likely interactions with opioid, dopaminergic, and sigma receptors, providing the causal insights behind experimental designs for its characterization.

Introduction and Chemical Profile

The 4-Phenylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The 4-phenylpiperidine moiety is considered a "privileged structure" because it can bind to a variety of distinct biological targets with high affinity. This versatility has led to the development

of drugs spanning multiple therapeutic classes, from the potent analgesic pethidine (meperidine) to the antipsychotic haloperidol.[1][3] The core structure consists of a phenyl group directly attached to the 4-position of a piperidine ring.[2] Substitutions on the piperidine nitrogen, the phenyl ring, or the piperidine ring itself can drastically alter the compound's pharmacological profile, shifting its primary activity between opioid, dopamine, serotonin, or sigma receptors.[4][5][6]

Chemical Identity of 4-Methyl-4-phenylpiperidine HCl

For the purpose of this guide, 4-Methyl-4-phenylpiperidine HCl refers to a molecule where a methyl group and a phenyl group are both attached to the same carbon atom at the 4-position of the piperidine ring. This specific substitution pattern is critical for its predicted activity. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, which is a common practice in pharmaceutical development for facilitating handling and formulation.[7]

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to designing experiments and predicting its biological fate. The table below summarizes the key properties for a closely related analog, 4-(4-Methylphenyl)-4-phenylpiperidine HCl, to provide a relevant baseline.

Property	Value	Source
CAS Number	851585-66-5	[8]
Molecular Formula	C ₁₈ H ₂₁ N·HCl	[8]
Molecular Weight	287.83 g/mol	[8][9]
Form	Solid	[9]
Storage Conditions	0-8°C	[8]
SMILES	CC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.[H]Cl	[9]

Core Pharmacodynamics and Mechanism of Action

The pharmacological activity of 4-Methyl-4-phenylpiperidine HCl is predicted to be complex, with potential interactions across multiple receptor systems. Its profile is likely dominated by its affinity for opioid and monoaminergic systems.

Predicted Primary Targets: A Multi-Receptor Profile

Based on extensive research into the 4-phenylpiperidine class, the primary molecular targets for this compound are anticipated to be:

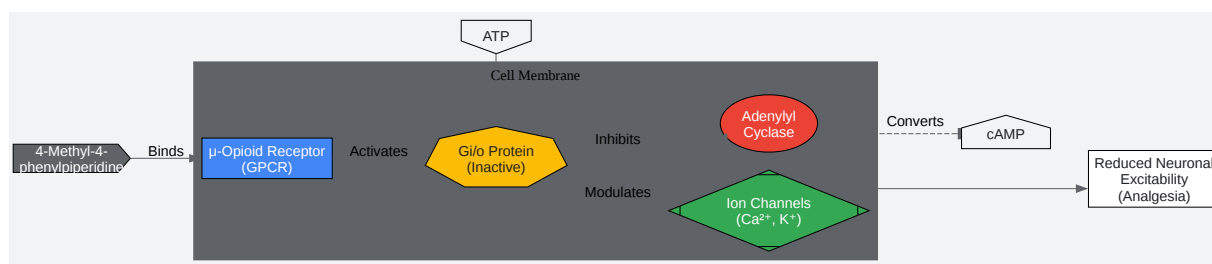
- **μ-Opioid Receptor (MOR):** The 4-phenylpiperidine scaffold is the classic foundation for meperidine-class opioids.[\[2\]](#)[\[10\]](#) Agonism at this receptor is the primary mechanism for potent analgesia.
- **Dopamine D2 Receptor:** Many 4-phenylpiperidine derivatives exhibit affinity for D2 receptors, acting as antagonists or partial agonists. This interaction is central to the activity of antipsychotic drugs.[\[4\]](#)
- **Sigma (σ) Receptors:** A growing body of evidence shows that 4-phenylpiperidine derivatives can be potent ligands for σ_1 and σ_2 receptors, which are implicated in neuroprotection, mood regulation, and pain.[\[5\]](#)[\[11\]](#)
- **Monoamine Transporters:** Inhibition of dopamine and serotonin reuptake is another known activity of some compounds in this class, contributing to stimulant or antidepressant effects.[\[12\]](#)

Opioidergic Activity

The substitution pattern of 4-Methyl-4-phenylpiperidine is analogous to that of prodine and pethidine, suggesting a strong potential for μ-opioid receptor agonism.[\[1\]](#) The interaction of an agonist with the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Causality in Signaling: The binding of the ligand induces a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Simultaneously, the G-protein's βγ-subunits modulate ion channels, leading to an influx of K⁺

(hyperpolarization) and inhibition of Ca^{2+} influx. This combined action reduces neuronal excitability, thereby blocking pain signal transmission.



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Caption: Hypothetical μ -opioid receptor signaling cascade.

Dopaminergic and Monoaminergic Modulation

While opioid activity is probable, interaction with the dopaminergic system cannot be discounted. Research on related compounds has shown that functional D2 antagonists can be derived from this scaffold.^[4] Furthermore, some analogs are known to inhibit dopamine and serotonin uptake, which could produce psychostimulant effects.^[12] The clinical implication is a complex pharmacological profile that could blend analgesia with mood alteration or motor effects.

Pharmacokinetic Profile

Predicted ADME Profile

- Absorption: As a small, lipophilic molecule, 4-Methyl-4-phenylpiperidine is likely to be well-absorbed orally and rapidly cross the blood-brain barrier.

- **Distribution:** High lipid solubility suggests extensive distribution into tissues, particularly the central nervous system.^[10]
- **Metabolism:** Metabolism is expected to occur primarily in the liver. Key metabolic pathways for phenylpiperidines include N-dealkylation, aromatic hydroxylation, and ester hydrolysis (if an ester group is present). A critical consideration is its potential to be a substrate for monoamine oxidase (MAO).^[6]
- **Excretion:** Metabolites are typically excreted renally.

The Neurotoxic Potential: An Analogy to MPTP

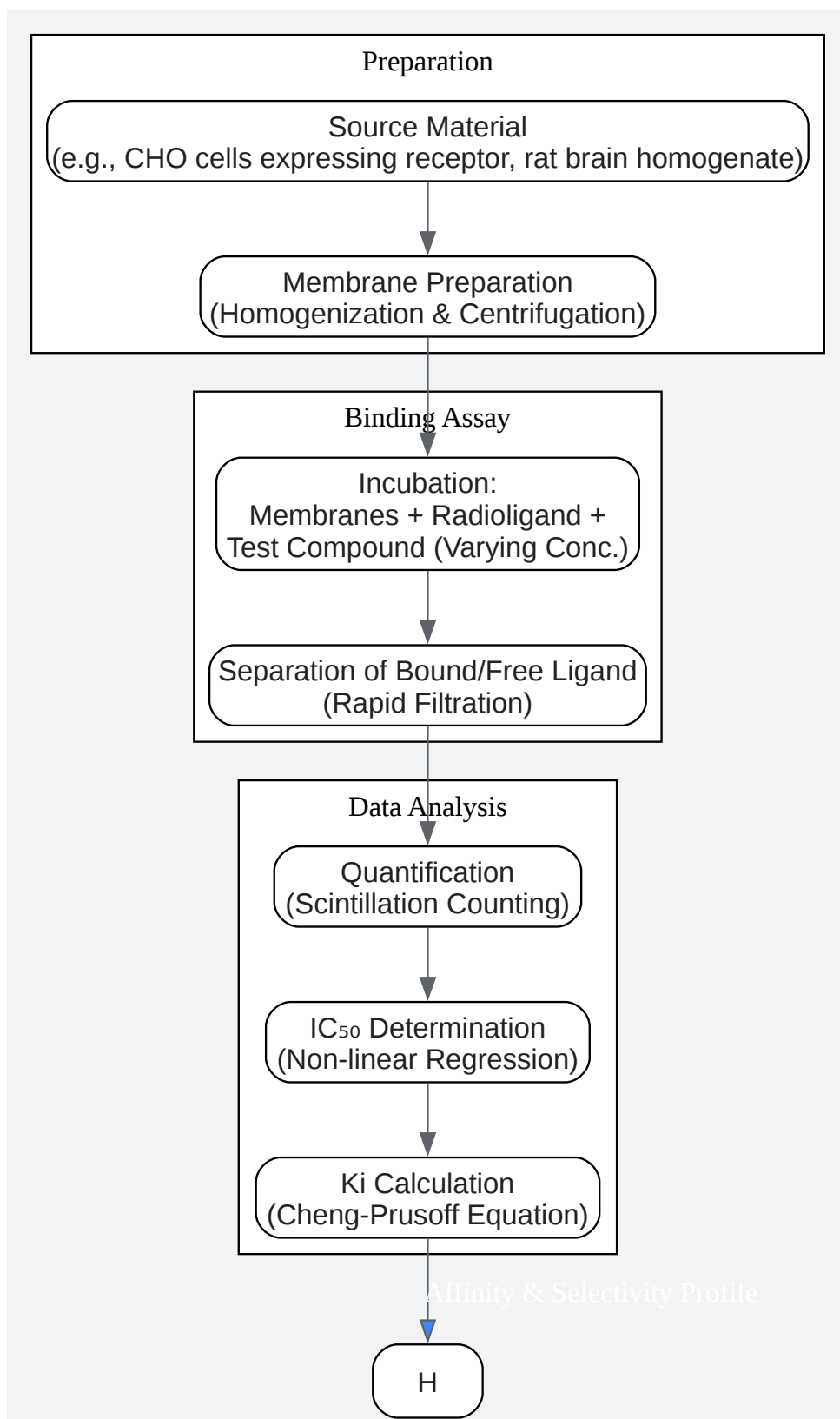
A significant concern for any 4-phenylpiperidine derivative is the potential for neurotoxicity, exemplified by the infamous compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is metabolized by MAO-B in the brain to the toxic cation MPP⁺, which selectively destroys dopaminergic neurons in the substantia nigra, causing irreversible parkinsonian symptoms.^[6] Any research program involving a novel 4-phenylpiperidine must rigorously evaluate its potential as an MAO substrate and its subsequent neurotoxic liability.^[6]

Key Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile, a series of well-controlled in vitro and in vivo experiments are necessary.

Workflow for Receptor Affinity Profiling

The first step in characterizing any new compound is to determine its binding affinity (K_i) and selectivity for a panel of relevant biological targets.



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Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Trustworthiness through Controls: This protocol is self-validating through the inclusion of controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and a reference compound to ensure assay performance.

- Objective: To determine the binding affinity (K_i) of 4-Methyl-4-phenylpiperidine HCl for the human μ -opioid receptor.
- Materials:
 - Membrane preparations from CHO cells stably expressing the human μ -opioid receptor.
 - Radioligand: [3 H]-DAMGO (a selective μ -opioid agonist).
 - Test Compound: 4-Methyl-4-phenylpiperidine HCl, serially diluted.
 - Reference Compound: Naloxone.
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4.
 - 96-well plates, filter mats, scintillation fluid.
- Methodology:
 1. Add 25 μ L of assay buffer (for total binding) or 10 μ M naloxone (for non-specific binding) or serially diluted test compound to designated wells.
 2. Add 25 μ L of [3 H]-DAMGO (at a final concentration near its K_d).
 3. Initiate the reaction by adding 200 μ L of the membrane preparation.
 4. Incubate for 60 minutes at 25°C.
 5. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
 6. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

7. Measure the radioactivity retained on the filters using a liquid scintillation counter.

- Data Analysis:

1. Calculate specific binding = Total binding - Non-specific binding.

2. Plot the percentage of specific binding against the log concentration of the test compound.

3. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

4. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol: Murine Hot Plate Test for Analgesia

Expertise in Experimental Design: This in vivo assay is a standard model for assessing centrally-mediated analgesia. The choice of a 52°C plate temperature is critical; it is noxious enough to elicit a response but not hot enough to cause tissue damage within the test timeframe.

- Objective: To evaluate the analgesic efficacy of 4-Methyl-4-phenylpiperidine HCl.

- Animals: Male C57BL/6 mice (20-25g).

- Apparatus: Hot plate analgesia meter, maintained at 52 ± 0.5°C.

- Methodology:

1. Acclimatize mice to the testing room for at least 1 hour.

2. Determine a baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) must be used to prevent injury.

3. Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle control, or positive control (e.g., morphine, 10 mg/kg) to different groups of mice.

4. Measure the response latency at set time points post-administration (e.g., 30, 60, 90, 120 minutes).
- Data Analysis:
 1. Calculate the Maximum Possible Effect (%MPE) using the formula: $\%MPE = [(Test\ Latency - Baseline\ Latency) / (Cut-off\ Time - Baseline\ Latency)] \times 100$.
 2. Analyze the data using a two-way ANOVA with post-hoc tests to determine statistical significance between treatment groups.

Toxicological Considerations

Given its structural class, a thorough toxicological evaluation is paramount.

- Acute Toxicity: Initial studies should determine the LD₅₀ and observe for signs of opioid overdose, such as respiratory depression, which is the primary cause of fatality for μ -opioid agonists.
- Neurotoxicity: As discussed, the potential for MAO-dependent conversion to a neurotoxin must be assessed. This can be done in vitro using liver or brain microsomes and in vivo by examining dopaminergic neuron integrity in chronic dosing studies.[6]
- Hazard Classification: Based on related compounds, it should be handled as an acute oral toxin.[9] Standard laboratory personal protective equipment should be used.

Conclusion and Future Directions

4-Methyl-4-phenylpiperidine HCl is a compound of significant scientific interest due to its position within a pharmacologically privileged class. The available evidence from related structures strongly suggests a multi-target profile with probable high affinity for the μ -opioid receptor, and potential interactions with dopaminergic and sigma systems. This profile suggests it could be a potent analgesic, but its clinical utility will be dictated by its selectivity and safety profile.

Future research must focus on empirical validation of these predictions. A comprehensive receptor screening panel is the logical first step, followed by functional assays to determine

agonist/antagonist activity. Crucially, a rigorous neurotoxicity assessment is non-negotiable to ensure the compound does not share the dangerous liabilities of MPTP. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.

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